
N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their therapeutic properties.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) synthesized and characterized E-MBPC, a compound structurally similar to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. Theoretical studies in both gas phase and aqueous solution optimized structures, revealing insights into the compound's reactivity and stability. Molecular docking studies suggested potential anti-diabetic applications due to favorable interactions with the 4AMJ protein Karrouchi et al., 2021.
Corrosion Protection Behavior
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic environments. Their study focused on synthesized compounds including AMPC, which showed high inhibition efficiency against corrosion, demonstrating the potential of such compounds in industrial applications Paul et al., 2020.
Antitumor Activity
Farghaly (2010) developed new indole derivatives containing pyrazoles for in-vitro tumor cell-growth inhibition, using a key intermediate structurally related to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds exhibited significant potential for antitumor applications Farghaly, 2010.
Antimicrobial and Antibacterial Studies
Patil et al. (2010) synthesized p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, including structures related to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria, suggesting applications in antimicrobial treatments Patil et al., 2010.
Synthesis and Characterization
Alotaibi et al. (2018) focused on the synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, showcasing the potential of these compounds for further chemical and pharmacological investigations Alotaibi et al., 2018.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group. The final step involves the Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring.", "Step 2: Reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group.", "Step 3: Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound." ] } | |
Número CAS |
1285633-65-9 |
Fórmula molecular |
C19H18N4O3 |
Peso molecular |
350.378 |
Nombre IUPAC |
3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
Clave InChI |
RJFVQUANUNVDIB-UDWIEESQSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



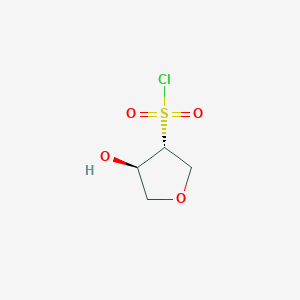

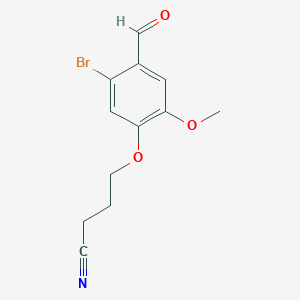
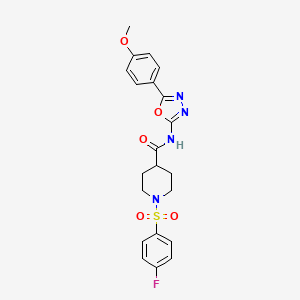
![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)
![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)
![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2608416.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)
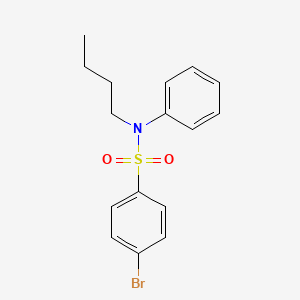
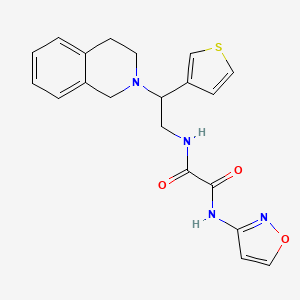
![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)
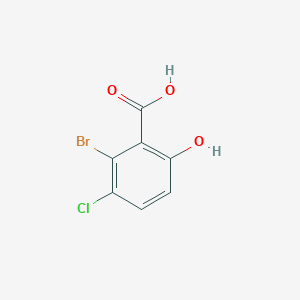
![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)